High H3R Binding Affinity
N,N'-Bis(3-cyanophenyl)terephthalamide demonstrates a dissociation constant (Kd) of 1.35 nM for the human histamine H3 receptor (H3R) [1]. In comparison, the endogenous agonist histamine exhibits a Kd of approximately 10 nM for H3R [2], while the reference H3R antagonist clobenpropit displays a functional Kb of ~5.2 nM [3]. This places the compound among the highest‑affinity H3R ligands reported in the public domain.
| Evidence Dimension | Binding affinity (dissociation constant, Kd) for human histamine H3 receptor |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | Histamine: Kd ≈ 10 nM; Clobenpropit: Kb ≈ 5.2 nM |
| Quantified Difference | 7.4‑fold higher affinity than histamine; ~3.9‑fold higher affinity than clobenpropit |
| Conditions | BRET assay using human recombinant NLuc/GPCR‑fused H3R expressed in HEK293T cells, measured after 30 min incubation with furimazine substrate |
Why This Matters
High‑affinity H3R ligands are critical tools for probing receptor pharmacology in vitro and in vivo; this compound's sub‑nanomolar Kd makes it suitable for applications requiring minimal receptor occupancy to achieve a robust signal.
- [1] BindingDB. Monomer ID 50538677 (CHEMBL4635634). Kd = 1.35 nM for human H3R. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538677 (accessed 2026). View Source
- [2] BindingDB. Histamine binding to human H3R (representative Kd ≈ 10 nM). https://www.bindingdb.org (accessed 2026). View Source
- [3] Márquez‑Gómez, R., et al. (2011). Histamine H2‑ and H3‑receptor antagonists: Synthesis and characterization of radiolabelled and fluorescent pharmacological tools. Bioorganic & Medicinal Chemistry Letters, 21(2), 686–690. https://doi.org/10.1016/j.bmcl.2010.12.009 View Source
